Z-Ala-Tyr-OH
Overview
Description
"Z-Ala-Tyr-OH" refers to a peptide compound involving the amino acids alanine (Ala) and tyrosine (Tyr), with Z indicating a protecting group (benzyloxycarbonyl) used in peptide synthesis to protect the amino group. This compound is of interest in peptide synthesis and chemistry for its potential applications in creating peptides and proteins with specific functions.
Synthesis Analysis
The synthesis of peptide compounds like "Z-Ala-Tyr-OH" typically involves solid-phase peptide synthesis (SPPS) techniques, where the C-terminal amino acid of the peptide is anchored to a solid resin, allowing for sequential addition of protected amino acids. A study by Perich, Nguyen, and Reynolds (1991) discussed a methodology featuring 'phosphite-triester' phosphorylation for the synthesis of O-phosphotyrosyl-containing peptides, which could be relevant for synthesizing peptides similar to "Z-Ala-Tyr-OH" (Perich, Nguyen, & Reynolds, 1991).
Scientific Research Applications
Synthesis of Bitter-Taste Dipeptide for Food Industry : A study developed a green technology for synthesizing the bitter-taste dipeptide Ala-Phe, potentially substituting caffeine in food. Z-Ala-Phe-OMe, synthesized from Z-Ala-OH and HCl·Phe-OMe, underwent various catalyzed steps involving enzymes, metal catalysts, and magnetic nanoparticles (Ungaro et al., 2015).
Study of Proline Cis-Trans Isomerization in Oligopeptides : Research on oligopeptides, including H‐Ala‐Pro‐OH, investigated the cis‐trans interconversion rates of X‐Pro bonds. This study contributes to understanding protein folding kinetics (Grathwohl & Wüthrich, 1981).
Inactivation of Calpain and Cathepsin L : Z-Tyr-Ala-CH2F was synthesized and evaluated for its ability to inactivate calcium-activated proteinases and cathepsin L. This research has implications for understanding enzyme functions and inhibitor design (Angliker, Anagli, & Shaw, 1992).
Self-Assembly of Modified Aromatic Amino Acids : Studies on the self-assembly of carbobenzoxytyrosine (Z-Tyr-OH) and similar compounds reveal their potential for designing novel materials with various applications (Gour et al., 2021).
Development of Peptide-Based Hydrogels for Drug Delivery : Research on Cbz-protected dehydrodipeptides, including Cbz-L-Tyr-Z-ΔPhe-OH, highlights their utility in creating hydrogels for drug delivery applications, demonstrating effective drug release profiles (Veloso et al., 2021).
Synthesis of Peptides in Organic Solvents Catalyzed by Pepsin : Research demonstrated the catalysis of peptide bond formation between Z-Ala-Ala-Phe-OH and H-Leu-Ala-Ala-OCH3 in organic solvents using porcine pepsin, contributing to peptide synthesis methods (Anisimova et al., 1994).
Photophysics of Tetrahydroisoquinoline-3-carboxylic Acid Derivatives : A study explored the photophysical properties of various derivatives, including Ala-Tic(OH), to understand the nature of tyrosine fluorescence. Such research aids in the development of fluorescence-based applications (Wiczk et al., 1996).
Future Directions
The future directions for “Z-Ala-Tyr-OH” could involve further exploration of its potential uses. For instance, the efficient enzymatic cascade of Ala-Tyr synthesis developed in the study could be a promising biomanufacturing platform for biochemical production . Additionally, the use of unnatural amino acids and peptidomimetics could enhance the selectivity of protease-cleavable peptide linkers .
properties
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-13(21-20(27)28-12-15-5-3-2-4-6-15)18(24)22-17(19(25)26)11-14-7-9-16(23)10-8-14/h2-10,13,17,23H,11-12H2,1H3,(H,21,27)(H,22,24)(H,25,26)/t13-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPGUDNBCHNMDV-GUYCJALGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Ala-Tyr-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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